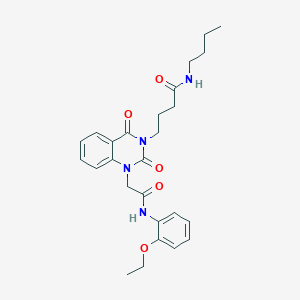

N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Description

N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a synthetic quinazolinone derivative characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core. Key structural features include:

- A 2-ethoxyphenylamino substituent linked via a glyoxylamide bridge.

- A butylamide side chain at the 4-position of the quinazolinone ring.

Quinazolinones are known for diverse bioactivities, including kinase inhibition and antimicrobial properties . The ethoxy group may enhance metabolic stability compared to smaller alkoxy substituents, while the butyl chain likely increases lipophilicity, influencing membrane permeability .

Properties

Molecular Formula |

C26H32N4O5 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

N-butyl-4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |

InChI |

InChI=1S/C26H32N4O5/c1-3-5-16-27-23(31)15-10-17-29-25(33)19-11-6-8-13-21(19)30(26(29)34)18-24(32)28-20-12-7-9-14-22(20)35-4-2/h6-9,11-14H,3-5,10,15-18H2,1-2H3,(H,27,31)(H,28,32) |

InChI Key |

NEDAQWRHGQZWBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the ethoxyphenyl group: This step involves the reaction of the quinazolinone intermediate with 2-ethoxyaniline under suitable conditions.

Attachment of the butyl group: The final step involves the reaction of the intermediate with butylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinazolinone core or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C26H32N4O5

Molecular Weight : 480.565 g/mol

IUPAC Name : N-butyl-4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

CAS Number : 899786-71-1

The compound features a quinazoline core with various substituents that contribute to its biological activity. The presence of the ethoxy group and dioxo moieties enhances its interaction with biological targets.

Biological Activities

N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide has been investigated for its potential as a therapeutic agent in various diseases due to its enzyme inhibitory properties.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibition against key enzymes involved in metabolic disorders:

- α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism, and inhibitors can be beneficial in managing Type 2 diabetes mellitus (T2DM) by slowing glucose absorption.

Anticancer Potential

Studies have shown that quinazoline derivatives can possess anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Therapeutic Applications

The diverse biological activities suggest potential applications in:

- Diabetes Management : As an α-glucosidase inhibitor, it could help regulate blood sugar levels.

- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.

- Neurological Disorders : Given the structural similarity to compounds used in treating neurodegenerative diseases, further research could explore its effects on acetylcholinesterase inhibition.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds, highlighting their therapeutic potential:

Mechanism of Action

The mechanism of action of N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The compound is compared to 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS: 892287-57-9), a brominated quinazolinone derivative with a methoxybenzyl group .

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | 892287-57-9 |

|---|---|---|

| Core Structure | 2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl | 6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl |

| Substituent at 4-position | N-butylamide | N-(2-methoxybenzyl)amide |

| Electron Effects | Electron-donating ethoxy group | Electron-withdrawing bromine at C6; electron-donating methoxy on benzyl |

| Lipophilicity (Predicted) | High (butyl chain) | Moderate (methoxybenzyl may balance bromine’s hydrophobicity) |

| Synthetic Complexity | Moderate (amide coupling steps) | High (bromination and methoxybenzyl introduction) |

Functional Implications

- The ethoxy group in the target compound could reduce oxidative metabolism compared to methoxy analogs .

- Solubility : The butyl chain in the target compound may lower aqueous solubility relative to the methoxybenzyl group in 892287-57-9, impacting bioavailability .

- Synthetic Yield : Amide coupling reactions for similar compounds (e.g., 50% yield for a triazole-benzamide analog ) suggest moderate efficiency for the target compound’s synthesis.

Research Findings and Gaps

Bioactivity Data

- Quinazolinone Core: Both compounds share the 2,4-dioxoquinazolinone scaffold, associated with anticancer activity via topoisomerase inhibition .

- Substituent Effects : Bromine in 892287-57-9 may confer enhanced DNA intercalation, while the ethoxy group in the target compound could improve metabolic stability .

Limitations in Current Knowledge

- No direct bioactivity data for the target compound are available in the provided evidence.

- Synthesis protocols for analogous amides (e.g., CuI/Na ascorbate-mediated coupling ) suggest feasible routes but require optimization for scalability.

Biological Activity

N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide, a compound with the CAS number 899786-71-1, has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 480.565 g/mol. Its structure features a quinazolinone scaffold, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 480.565 g/mol |

| CAS Number | 899786-71-1 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. The compound has been studied for its inhibitory effects on specific kinases implicated in cancer progression, particularly Polo-like kinase 1 (Plk1), which plays a crucial role in mitosis and is often overexpressed in tumors .

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit Plk1 activity, leading to reduced tumor cell proliferation. In vitro studies have shown that such inhibitors can induce apoptosis in cancer cell lines by disrupting normal mitotic processes .

Anti-inflammatory Properties

In addition to anticancer effects, quinazolinone derivatives have been reported to exhibit anti-inflammatory activity. The structural features of this compound suggest potential interactions with cyclooxygenase enzymes (COX), which are involved in inflammatory responses .

Case Study 1: Inhibition of Plk1

A study conducted on a series of quinazolinone derivatives demonstrated that modifications at the 4-position significantly enhanced their potency against Plk1. The compounds were evaluated for their IC50 values, with some exhibiting nanomolar activity against cancer cell lines .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of similar compounds revealed that they could reduce pro-inflammatory cytokine production in vitro. The study highlighted the importance of the ethoxyphenyl group in modulating the compound's activity against COX enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.